molecular formula C18H21N3O4S B5537955 8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone

8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone

Cat. No. B5537955
M. Wt: 375.4 g/mol
InChI Key: XNVHAAXIACZHKL-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to a class of molecules that exhibit diverse chemical and physical properties, making them significant in the field of heterocyclic chemistry. These compounds, including quinolinones and pyrazoloquinolines, are of interest due to their potential applications in various fields, including material science and pharmaceuticals, minus the drug use and side effects aspects.

Synthesis Analysis

Synthesis approaches for related compounds often involve multi-component reactions, leveraging the reactivity of intermediate structures to build complex heterocyclic frameworks. For instance, the use of 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in aqueous ethanol can lead to pyranoquinoline derivatives with high yields, showcasing the efficiency of multi-component synthesis strategies in constructing such complex molecules (Asghari, Ramezani, & Mohseni, 2014).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques, including NMR, IR, and crystallography, to elucidate their complex frameworks. These studies reveal intricate details about the spatial arrangement of atoms within the molecules and the presence of functional groups that dictate their reactivity and physical properties.

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to a wide range of derivatives, demonstrating their versatile reactivity. For example, reactions with aryldiazonium salts mediated by molecular sieves can lead to the formation of pyrazolo[3,4-c]quinolines, highlighting the ability to form multiple chemical bonds in a single reaction step and showcasing the compounds' chemical properties (Deng et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their application. These properties are often influenced by the molecular structure, particularly the presence and arrangement of functional groups within the molecule.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are integral to understanding the utility and applications of these compounds. For example, their ability to participate in heteroannulation reactions using a methyl group as a one-carbon unit showcases their potential in synthetic chemistry for creating complex heterocyclic structures (Deng et al., 2016).

Scientific Research Applications

Chemistry and Synthesis

Research has focused on the synthesis and structural analysis of quinolinone derivatives, highlighting their significance in medicinal chemistry. For instance, novel 4-pyrazolylquinolinone derivatives were synthesized, showcasing the versatility of quinolinone compounds in generating pharmacologically active structures (Abass, 2000). Similarly, the quinoxalinone core, closely related to quinolinones, has been identified as a key structure in various bioactive compounds, indicating the potential of quinolinone derivatives in drug development (Shi et al., 2017).

Material Science Applications

Quinolinone derivatives also find applications in material science, for instance, in the preconcentration of trace metals from seawater, demonstrating their utility in environmental science (Willie et al., 1983). Additionally, quinolinone-based compounds have been evaluated for their photophysical properties, suggesting their potential in photovoltaic and light-emitting devices (Sapochak et al., 2001).

Antioxidant Properties

The antioxidant properties of quinolinone derivatives have been explored, indicating their potential in the development of novel antioxidants. For instance, novel 3-pyrazolyl or -isoxazolyl substituted 4-hydroxy-2(1H)-quinolinones exhibited photo-antiproliferative activity, suggesting their use in therapeutic applications (Chimichi et al., 2006). Furthermore, some 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and related derivatives showed promising antioxidant activities, reinforcing the potential of quinolinone derivatives in medicinal chemistry (Hassan et al., 2017).

properties

IUPAC Name

3-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carbonyl]-8-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-11-4-3-5-12-16(11)19-8-13(17(12)22)18(23)21-7-6-20(2)14-9-26(24,25)10-15(14)21/h3-5,8,14-15H,6-7,9-10H2,1-2H3,(H,19,22)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVHAAXIACZHKL-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)N3CCN(C4C3CS(=O)(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)N3CCN([C@H]4[C@@H]3CS(=O)(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carbonyl]-8-methyl-1H-quinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.